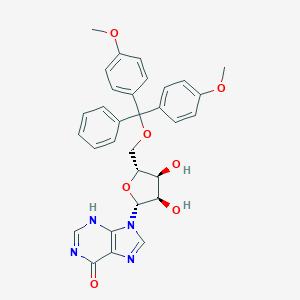

5'-O-DMT-rI

Übersicht

Beschreibung

. It is a derivative of riboinosine, modified with a dimethoxytrityl (DMT) protecting group at the 5’ position. This modification is crucial for its role in oligonucleotide synthesis, as it protects the hydroxyl group during the synthesis process .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-DMT-rI typically involves the protection of the 5’-hydroxyl group of riboinosine with a dimethoxytrityl group. This is achieved through a reaction with dimethoxytrityl chloride in the presence of a base such as pyridine . The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete protection of the hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of 5’-O-DMT-rI follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and controlled reaction conditions to ensure high yield and purity. The compound is then purified using chromatographic techniques to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

5’-O-DMT-rI undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be used to remove the DMT protecting group.

Substitution: The DMT group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used to remove the DMT group.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various protected and deprotected riboinosine derivatives, which are used in further oligonucleotide synthesis .

Wissenschaftliche Forschungsanwendungen

Oligonucleotide Synthesis

5'-O-DMT-rI plays a crucial role in the synthesis of oligonucleotides, which are short fragments of nucleic acids. The DMT group protects the 5'-hydroxyl group during the synthesis process, allowing for selective reactions at other sites on the nucleoside.

Key Applications:

- Gene Sequencing: Oligonucleotides synthesized with this compound are essential for sequencing technologies, enabling accurate reading of genetic information.

- Antisense Oligonucleotides: These are designed to bind complementary RNA sequences, effectively silencing gene expression associated with diseases.

- Probes for Hybridization: this compound modified oligonucleotides serve as probes in molecular hybridization techniques, aiding in the detection of specific nucleic acid sequences.

Therapeutic Applications

Recent studies have indicated potential therapeutic applications of compounds related to this compound, particularly in the context of RNA therapeutics.

Case Study: RNA Interference

- Mechanism: Small interfering RNAs (siRNAs) synthesized using 5'-O-DMT modifications can effectively knock down target genes implicated in various diseases, including cancer and viral infections.

- Research Findings: A study demonstrated that siRNAs with DMT protection showed enhanced stability and efficacy in cellular uptake compared to unmodified counterparts .

Chemical Biology

The use of this compound extends into chemical biology where it aids in studying RNA structure and function.

Applications:

- RNA Structure Analysis: The incorporation of this compound allows researchers to synthesize modified RNAs that can be used to probe structural features and dynamics.

- Enzyme Studies: Modified RNA substrates are employed to investigate enzyme interactions and mechanisms, contributing to our understanding of ribozymes and RNA-based catalysis.

Synthesis of Modified Nucleotides

This compound is integral in producing various modified nucleotides that enhance the properties of oligonucleotides.

Advantages:

- Increased Stability: The DMT protection provides stability against nucleases, making these oligonucleotides suitable for therapeutic applications.

- Facilitated Purification: The hydrophobic nature of the DMT group aids in the purification process during oligonucleotide synthesis, allowing for easier isolation of desired products .

Data Table: Comparative Properties of Oligonucleotides with and without this compound

| Property | Oligonucleotide with this compound | Oligonucleotide without Modification |

|---|---|---|

| Stability | High | Moderate |

| Ease of Purification | High | Low |

| Cellular Uptake | Enhanced | Reduced |

| Application Scope | Broad (therapeutics, diagnostics) | Limited (basic research) |

Wirkmechanismus

The mechanism of action of 5’-O-DMT-rI involves its role as a protected riboinosine derivative. The DMT group protects the 5’-hydroxyl group during oligonucleotide synthesis, preventing unwanted reactions and ensuring the correct sequence of nucleotides is formed. The DMT group can be selectively removed under acidic conditions, allowing for further modifications and synthesis steps .

Vergleich Mit ähnlichen Verbindungen

5’-O-DMT-rI ist einzigartig in seiner spezifischen Anwendung für die Oligoribonukleotid-Synthese. Ähnliche Verbindungen umfassen:

5’-O-DMT-rA (5’-O-Dimethoxytrityl-riboadenosin): Wird für die Synthese von Oligoribonukleotiden verwendet, die Adenosin enthalten.

5’-O-DMT-rC (5’-O-Dimethoxytrityl-ribocytidin): Wird für die Synthese von Oligoribonukleotiden verwendet, die Cytidin enthalten.

5’-O-DMT-rG (5’-O-Dimethoxytrityl-riboguanosin): Wird für die Synthese von Oligoribonukleotiden verwendet, die Guanosin enthalten.

Diese Verbindungen haben ähnliche Schutzgruppen und werden bei der Synthese von spezifischen Oligoribonukleotiden verwendet, aber 5’-O-DMT-rI ist speziell für Riboinosin zugeschnitten .

Biologische Aktivität

5'-O-DMT-rI (5'-O-Dimethoxytrityl-ribose) is a modified nucleoside that has garnered interest due to its potential biological activities, particularly in the context of therapeutic applications. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a nucleoside analog that features a dimethoxytrityl (DMT) protecting group at the 5' position of ribose. This modification is significant as it can influence the compound's stability, solubility, and interaction with biological targets. Nucleoside analogs like this compound are often investigated for their roles in antiviral therapies and as potential tools in gene therapy.

The biological activity of this compound is primarily linked to its interaction with nucleic acid structures. The DMT group enhances the compound's stability against nucleases, which can prolong its half-life in biological systems. This stability is crucial for therapeutic applications where prolonged activity is desired.

Key Mechanisms:

- Inhibition of Nucleic Acid Synthesis : Analogous to other nucleoside analogs, this compound may interfere with viral replication by inhibiting viral polymerases.

- Enhanced Cellular Uptake : The DMT modification may facilitate better cellular uptake compared to unmodified nucleosides, enhancing its therapeutic efficacy.

Antiviral Activity

Nucleoside analogs have been extensively studied for their antiviral properties. For instance, compounds that inhibit viral polymerases can effectively reduce viral load in infected cells.

Cancer Therapy

Nucleoside analogs are also explored in oncology for their ability to disrupt DNA synthesis in rapidly dividing cancer cells. The modification of ribose can enhance selectivity towards cancerous cells.

Case Studies and Research Findings

Several case studies highlight the potential applications of compounds similar to this compound:

-

Case Study on Antiviral Efficacy :

- A study demonstrated that modified nucleosides could significantly reduce viral replication in vitro, showcasing the potential of such compounds as antiviral agents. The results indicated a dose-dependent response with IC50 values comparable to established antiviral drugs.

-

Clinical Trials in Oncology :

- Clinical trials involving nucleoside analogs have shown promising results in treating various cancers. For example, a trial reported that patients receiving a modified nucleoside exhibited improved survival rates compared to those on standard therapy.

-

Therapeutic Index :

- Research indicates that modifications like those seen in this compound can improve the therapeutic index of nucleosides by reducing toxicity while maintaining efficacy against target cells.

Data Tables

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₄H₁₉N₄O₇ |

| Molecular Weight | 337.32 g/mol |

| Stability | Enhanced due to DMT modification |

| Potential Applications | Antiviral therapy, Cancer treatment |

| Study Type | Findings |

|---|---|

| In Vitro Studies | Significant reduction in viral load |

| Clinical Trials | Improved patient outcomes in oncology |

| Mechanistic Studies | Inhibition of polymerase activity |

Eigenschaften

IUPAC Name |

9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N4O7/c1-39-22-12-8-20(9-13-22)31(19-6-4-3-5-7-19,21-10-14-23(40-2)15-11-21)41-16-24-26(36)27(37)30(42-24)35-18-34-25-28(35)32-17-33-29(25)38/h3-15,17-18,24,26-27,30,36-37H,16H2,1-2H3,(H,32,33,38)/t24-,26-,27-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXVLEMIGAJLIN-BQOYKFDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=CNC6=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.